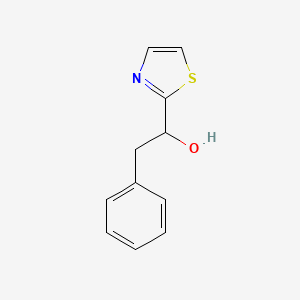
(R)-2-phenyl-1-(thiazol-2-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-phenyl-1-(thiazol-2-yl)ethanol is a chiral compound that features a phenyl group and a thiazole ring attached to an ethanol backbone. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-phenyl-1-(thiazol-2-yl)ethanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as phenylacetic acid and thiazole.
Formation of Intermediate: The phenylacetic acid is first converted to an intermediate compound through a series of reactions, such as esterification and reduction.
Coupling Reaction: The intermediate is then coupled with thiazole under specific conditions to form the desired product.
Chiral Resolution: The racemic mixture obtained is subjected to chiral resolution techniques to isolate the ®-enantiomer.
Industrial Production Methods
In an industrial setting, the production of ®-2-phenyl-1-(thiazol-2-yl)ethanol may involve:
Large-Scale Synthesis: Utilizing optimized reaction conditions and catalysts to increase yield and purity.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Purification: Employing advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
®-2-phenyl-1-(thiazol-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenyl or thiazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving halogenating agents or nucleophiles.
Major Products Formed
Oxidation Products: Ketones or aldehydes.
Reduction Products: Various alcohol derivatives.
Substitution Products: Substituted phenyl or thiazole derivatives.
Aplicaciones Científicas De Investigación
®-2-phenyl-1-(thiazol-2-yl)ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ®-2-phenyl-1-(thiazol-2-yl)ethanol involves:
Molecular Targets: Interacting with specific enzymes or receptors in biological systems.
Pathways Involved: Modulating biochemical pathways related to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-phenyl-1-(thiazol-2-yl)ethanol: The enantiomer of the compound with different biological activities.
2-phenyl-1-(thiazol-2-yl)ethanone: A related compound with a ketone group instead of a hydroxyl group.
2-phenyl-1-(thiazol-2-yl)ethane: A reduced form of the compound without the hydroxyl group.
Uniqueness
®-2-phenyl-1-(thiazol-2-yl)ethanol is unique due to its chiral nature and the presence of both phenyl and thiazole rings, which contribute to its distinct chemical and biological properties.
Propiedades
IUPAC Name |
2-phenyl-1-(1,3-thiazol-2-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NOS/c13-10(11-12-6-7-14-11)8-9-4-2-1-3-5-9/h1-7,10,13H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMNNNUMCSZLOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=NC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1'-Benzyl-6-chlorospiro[chroman-2,4'-piperidin]-4-one hydrochloride](/img/structure/B12095010.png)



![Ethanesulfonic acid, 2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-](/img/structure/B12095033.png)

![1-[13-(2-amino-2-oxoethyl)-19,22-dibenzyl-16-butan-2-yl-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]-N-[1-[(1-amino-1-oxopropan-2-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B12095040.png)
![1-[2-(Pyridin-2-ylmethyl)phenyl]ethan-1-one](/img/structure/B12095042.png)



![Ethyl [(1-chloro-2,2,2-trifluoroethyl)thio]acetate](/img/structure/B12095064.png)


